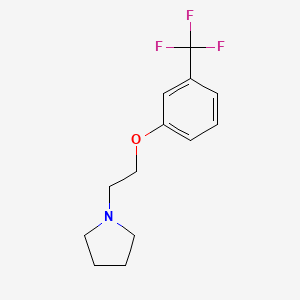

3-(2-Pyrrolidinoethoxy)benzotrifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Pyrrolidinoethoxy)benzotrifluoride is an organic compound with the molecular formula C13H16F3NO It is characterized by the presence of a pyrrolidine ring attached to an ethoxy group, which is further connected to a benzotrifluoride moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyrrolidinoethoxy)benzotrifluoride typically involves the reaction of 3-(trifluoromethyl)phenol with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the benzotrifluoride ring. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products:

Oxidation: N-oxide derivatives of the pyrrolidine ring.

Reduction: Difluoromethyl or monofluoromethyl derivatives.

Substitution: Various substituted benzotrifluoride derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(2-Pyrrolidinoethoxy)benzotrifluoride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme interactions and receptor binding due to its unique structural features.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(2-Pyrrolidinoethoxy)benzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.

Comparación Con Compuestos Similares

3-(2-Piperidinoethoxy)benzotrifluoride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

3-(2-Morpholinoethoxy)benzotrifluoride: Contains a morpholine ring instead of a pyrrolidine ring.

3-(2-Azidoethoxy)benzotrifluoride: Features an azido group in place of the pyrrolidine ring.

Uniqueness: 3-(2-Pyrrolidinoethoxy)benzotrifluoride is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various applications.

Actividad Biológica

3-(2-Pyrrolidinoethoxy)benzotrifluoride (CAS No. 1257665-08-9) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, activity, and relevant research findings, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The structural formula of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14F3N

- Molecular Weight : 239.24 g/mol

The precise mechanism of action of this compound in biological systems remains largely unexplored. However, preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways critical for cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : In preliminary assays, this compound has shown potential in inhibiting the growth of certain cancer cell lines. The specific pathways involved are still under investigation, but initial findings suggest modulation of cell cycle progression and apoptosis induction in malignant cells .

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. Its interaction with dopaminergic and serotonergic pathways is a subject of ongoing research .

- Metabolic Effects : Some studies have indicated that compounds similar to this compound can affect metabolic processes, including oxidative phosphorylation and energy metabolism in cells. This could have implications for conditions like obesity and diabetes .

Case Study 1: Antitumor Efficacy

A study utilizing human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The mechanism was hypothesized to involve the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuropharmacological Screening

In a zebrafish model, researchers screened for neuroactive compounds and identified several candidates, including derivatives of benzotrifluoride compounds. These studies highlighted the potential for this compound to modulate behavioral responses linked to neurotransmitter activity.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Benzimidazole | Moderate | Anticancer properties |

| Piperazine | High | Neuroactive effects |

| Trifluoromethylbenzimidazole | Moderate | Uncoupling oxidative phosphorylation |

Future Directions

Further research is necessary to elucidate the detailed mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Detailed investigations into the molecular interactions and signaling pathways affected by this compound.

- Clinical Trials : Exploring its potential as a therapeutic agent in clinical settings.

Propiedades

IUPAC Name |

1-[2-[3-(trifluoromethyl)phenoxy]ethyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-4-3-5-12(10-11)18-9-8-17-6-1-2-7-17/h3-5,10H,1-2,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMUFYNZEAJCIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682172 |

Source

|

| Record name | 1-{2-[3-(Trifluoromethyl)phenoxy]ethyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-08-9 |

Source

|

| Record name | 1-{2-[3-(Trifluoromethyl)phenoxy]ethyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.